molecular formula C13H16ClIO B1613070 7-Chloro-1-(3-iodophenyl)-1-oxoheptane CAS No. 898768-32-6

7-Chloro-1-(3-iodophenyl)-1-oxoheptane

Cat. No. B1613070
M. Wt: 350.62 g/mol
InChI Key: GDALKXBWHNQMQM-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-iodophenyl)-1-oxoheptane, also known as 7-CIOP, is a synthetic organic compound that has been used in scientific research in various areas. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as its potential future directions, will be discussed in

Scientific Research Applications

Aromatization of Hydrocarbons

The study by Pines and Nogueira (1981) discusses the aromatization of heptanes, ethylcyclopentane, and cycloheptane over platinum-alumina catalysts, highlighting the reaction mechanisms and product distributions from such processes. This research could provide insights into the types of reactions and transformations that "7-Chloro-1-(3-iodophenyl)-1-oxoheptane" might undergo under similar catalytic conditions, contributing to understanding its potential applications in chemical synthesis or pharmaceutical manufacturing (Pines & Nogueira, 1981).

Catalytic Oxidation of Cyclohexene

The review by Cao et al. (2018) on the catalytic oxidation of cyclohexene offers a comprehensive overview of the selective oxidation processes that can lead to various industrially relevant products. Understanding these processes can shed light on potential oxidative transformations of "7-Chloro-1-(3-iodophenyl)-1-oxoheptane," especially in the context of generating specific functional groups or molecular frameworks that are valuable in chemical industries (Cao et al., 2018).

MLCT Excited States in Coordination Compounds

Scaltrito et al. (2000) explored the MLCT (Metal-to-Ligand Charge Transfer) excited states of cuprous bis-phenanthroline coordination compounds. Although "7-Chloro-1-(3-iodophenyl)-1-oxoheptane" is not a coordination compound, the principles of charge transfer and excited-state chemistry discussed in this paper could be relevant when considering the electronic properties and potential photophysical applications of "7-Chloro-1-(3-iodophenyl)-1-oxoheptane" in materials science or photodynamic therapy (Scaltrito et al., 2000).

properties

IUPAC Name

7-chloro-1-(3-iodophenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClIO/c14-9-4-2-1-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,1-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDALKXBWHNQMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642264
Record name 7-Chloro-1-(3-iodophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-(3-iodophenyl)-1-oxoheptane

CAS RN

898768-32-6
Record name 7-Chloro-1-(3-iodophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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